molecular formula C19H29ClN2O2Si B572298 ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1310704-15-4

ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B572298
CAS No.: 1310704-15-4
M. Wt: 380.988
InChI Key: PAKZBAJMUDRXCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, pyrazolo[3,4-b]pyridine-5-carboxylates, has been carried out via the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate . The intermediate 4-hydroxypyrazolopyridines formed in this process were converted into 4-chloro derivatives by the action of POCl3 . Their modification afforded amino derivatives . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing pyrrolopyridine scaffolds, are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The synthesis of such compounds often requires complex intermediates like ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. These intermediates are crucial for introducing various functional groups, enabling the formation of targeted molecular architectures. For instance, hybrid catalysts have been highlighted for their importance in synthesizing pyranopyrimidine derivatives, which share structural similarities with pyrrolopyridines. These catalysts facilitate the development of compounds with broad synthetic applications and bioavailability, reflecting the potential utility of our compound of interest in similar synthetic endeavors (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

Compounds with a pyrrolidine or pyrrolopyridine core are extensively explored for their potential in drug discovery. The versatility of these scaffolds, due to their ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules, makes intermediates like this compound valuable for the synthesis of novel biologically active compounds. Their utility spans across the design of molecules with varied biological profiles, underscoring the importance of such intermediates in medicinal chemistry research (Li Petri et al., 2021).

Advancements in Kinase Inhibitor Design

The design of kinase inhibitors, a crucial area in cancer research and therapy, often involves the use of pyrrolo[2,3-b]pyridine derivatives due to their ability to form multiple binding modes with kinase enzymes. These compounds, including intermediates with specific structural features, are instrumental in achieving high potency and selectivity for kinase targets. The synthesis and application of such molecules demonstrate the broader relevance of complex intermediates in developing therapeutic agents (Wenglowsky, 2013).

Properties

IUPAC Name

ethyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2Si/c1-8-24-19(23)16-11-21-18-15(17(16)20)9-10-22(18)25(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZBAJMUDRXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (0.856 g, 2.77 mmol, Preparation #1, Step A) in THF (20 mL) at about −78° C. was added sec-BuLi (4.35 mL1, 6.10 mmol) dropwise. The reaction was stirred at −78° C. for about 80 min. To the mixture was added ethyl chloroformate (0.665 mL, 6.93 mmol. The flask was removed from the cooling bath and stirred for about 70 min at rt. The mixture was quenched by the addition of a saturated aqueous NH4Cl (5 mL). EtOAc (20 mL) and water (20 mL) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×15 mL), and the combined organic layers were washed with brine (20 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The material was purified by flash chromatography (40 g Redi-Sep™ silica column) eluting with 0-10% EtOAc in heptane to give ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.02 g, 97%): 1H NMR (400 MHz, DMSO) δ 8.69 (s, 1H), 7.69 (d, J=3.6, 1H), 6.72 (dd, J=68.4, 3.5, 1H), 4.34 (q, J=7.0, 2H), 1.86 (dt, J=15.0, 7.5, 3H), 1.34 (t, J=7.1, 3H), 1.05 (d, J=7.5, 18H).
Quantity
0.856 g
Type
reactant
Reaction Step One
Quantity
6.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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